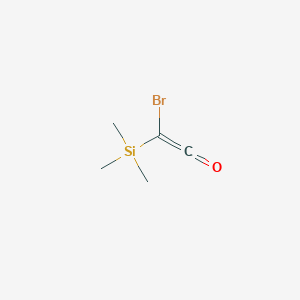

Ethenone, bromo(trimethylsilyl)-

Description

Historical Trajectory of Ketene (B1206846) Discovery and Characterization

The field of ketene chemistry was pioneered by the Nobel Prize-winning German chemist Hermann Staudinger in the early 20th century. wikipedia.orgwikipedia.org In 1905, while attempting to synthesize reactive radical intermediates, Staudinger successfully synthesized the first stable ketene, diphenylketene. nih.govq-chem.com This discovery was inspired by Moses Gomberg's work on stable triphenylmethyl radicals. nih.govalmerja.com Staudinger's initial synthesis involved the reaction of α-chlorodiphenylacetyl chloride with zinc. nih.govnih.gov

Following Staudinger's groundbreaking work, the parent ketene, ethenone (H₂C=C=O), was synthesized and its structure debated in 1907-1908 by Wilsmore and Stewart, as well as Staudinger and Klever. q-chem.com The early methods for producing ketene included pyrolysis of acetone (B3395972), acetic acid, or acetic anhydride. wikipedia.orgwikipedia.org A significant development was the "ketene lamp," an apparatus for producing ethenone via the pyrolysis of acetone vapors over a hot filament. almerja.com

The characterization of these reactive species was advanced through various spectroscopic methods. Infrared (IR) spectroscopy has proven to be a particularly powerful tool for detecting the formation of reactive ketene species, as they exhibit a strong and distinctive absorption band for the C=C=O antisymmetric stretch, typically in the region of 2100-2200 cm⁻¹. q-chem.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the electronic environment of the carbon atoms in the ketene functional group. q-chem.comelsevierpure.com

Foundational Principles of Ketene Reactivity in Organic Synthesis

Ketenes are a class of organic compounds characterized by the functional group RR'C=C=O, featuring cumulated double bonds that render them highly reactive. nih.govalmerja.com The central carbon is sp-hybridized, making it highly electrophilic and a key site for chemical reactions. nih.gov While synthetically useful, most ketenes are unstable and are typically generated in situ for immediate consumption in a reaction. nih.govalmerja.com

The high reactivity of ketenes stems from the release of free energy upon saturation of their cumulated double bonds, which can drive the formation of strained ring systems. almerja.com Their primary modes of reactivity include:

Acylation: Ketenes are potent acylating agents, reacting with nucleophiles like alcohols to form esters, amines to form amides, and water to form carboxylic acids. wikipedia.orgalmerja.com

[2+2] Cycloadditions: This is one of the most significant reactions of ketenes. They readily react with alkenes, imines, and carbonyl compounds to form four-membered rings. almerja.comyoutube.com A notable example is the Staudinger synthesis, where a ketene reacts with an imine to produce a β-lactam, a core structure in penicillin and amoxicillin (B794) antibiotics. elsevierpure.comgoogle.com The reaction with alkenes leads to cyclobutanones.

Dimerization: Ketenes can undergo [2+2] cycloaddition with themselves to form dimers, such as diketene (B1670635) from the dimerization of ethenone. sigmaaldrich.comrsc.org

The reactivity of the ketene can be influenced by its substituents. Electron-withdrawing groups on the ketene can accelerate cycloaddition reactions. almerja.com

Development and Unique Attributes of Silylketene Chemistry

The introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), onto the ketene backbone gives rise to silylketenes, a class of compounds with unique properties and reactivity. (Trimethylsilyl)ketene, for instance, is a stable and isolable ketene that does not readily dimerize, which allows for unique studies not possible with many other monosubstituted ketenes. wikipedia.orgyoutube.com

The development of silylketene chemistry has provided valuable synthetic intermediates. Silyl ketene acetals, for example, are widely used in organic synthesis as versatile enolate equivalents. masterorganicchemistry.com They can be prepared by reacting ester enolates with organochlorosilanes. udel.edu

Key attributes of silylketenes and related silyl compounds in synthesis include:

Stability: The bulky trimethylsilyl group can provide steric hindrance that stabilizes the ketene, preventing polymerization and dimerization. researchgate.net

Modified Reactivity: The silyl group can influence the electronic properties and reactivity of the ketene. For example, in cycloaddition reactions, the silyl group can direct regio- and stereoselectivity. almerja.com

Synthetic Handles: The silicon-carbon bond can be cleaved under specific conditions, allowing the silyl group to act as a placeholder or be converted into other functional groups. sigmaaldrich.com

Detailed Research Findings

A thorough search of scientific literature and chemical databases did not yield specific research findings, such as detailed synthetic procedures or reaction outcomes, for the compound Ethenone, bromo(trimethylsilyl)- . This indicates a significant gap in the documented chemical literature for this specific molecule.

For the purpose of providing relevant data, the following tables present typical spectroscopic information for closely related and well-characterized compounds: a generic silylketene and a generic haloketene. This information serves as a predictive framework for the potential spectral characteristics of bromo(trimethylsilyl)ketene.

Table 1: Representative Spectroscopic Data for Silylketenes

This table provides an example of typical spectroscopic data for a silylketene. The values are for illustrative purposes and can vary based on the specific structure and substituents.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| Infrared (IR) Spectroscopy | C=C=O Antisymmetric Stretch | ~2100 - 2130 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~170 - 200 ppm |

| Alkene Carbon (C=C=O) | ~2 - 10 ppm | |

| ¹H NMR Spectroscopy | Trimethylsilyl Protons | ~0.1 - 0.3 ppm |

Data is generalized from sources discussing silylketene spectroscopy. wikipedia.orgq-chem.com

Table 2: Representative Spectroscopic Data for Haloketenes

This table provides an example of typical spectroscopic data for a haloketene. The presence of a halogen atom can influence the electronic environment and thus the spectral properties.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| Infrared (IR) Spectroscopy | C=C=O Antisymmetric Stretch | ~2130 - 2160 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~190 - 205 ppm |

| Halogen-bearing Carbon | ~30 - 60 ppm |

Data is generalized from sources discussing haloketene spectroscopy. nih.govq-chem.com

Structure

3D Structure

Properties

CAS No. |

60366-59-8 |

|---|---|

Molecular Formula |

C5H9BrOSi |

Molecular Weight |

193.11 g/mol |

InChI |

InChI=1S/C5H9BrOSi/c1-8(2,3)5(6)4-7/h1-3H3 |

InChI Key |

ZALGKUJHMCHXPM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=C=O)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethenone, Bromo Trimethylsilyl

Methodologies for In Situ Generation

The transient nature of bromo(trimethylsilyl)ethenone necessitates synthetic methods that generate the compound immediately prior to its intended reaction. Two primary strategies have emerged for its in situ formation: triethylamine-mediated dehydrohalogenation of α-bromoacetyl halides and electrophilic bromination of (trimethylsilyl)ketene precursors.

Triethylamine-Mediated Dehydrohalogenation of α-Bromoacetyl Halides

A prevalent method for the formation of ketenes involves the dehydrohalogenation of α-halo acyl halides using a tertiary amine base, most commonly triethylamine. cardiff.ac.ukthieme.comwikipedia.orgnih.gov This approach is predicated on the elimination of a hydrogen halide from the precursor molecule. In the context of synthesizing bromo(trimethylsilyl)ethenone, the theoretical precursor would be an α-bromo(trimethylsilyl)acetyl halide, such as α-bromo(trimethylsilyl)acetyl chloride or bromide.

The general mechanism involves the abstraction of the acidic α-proton by triethylamine, leading to the formation of an enolate intermediate. Subsequent elimination of the halide ion results in the formation of the carbon-carbon double bond characteristic of the ketene (B1206846) functionality. The choice of the halogen in the acyl halide can influence the reaction rate and conditions.

While specific literature detailing the precise triethylamine-mediated dehydrohalogenation of α-bromo(trimethylsilyl)acetyl halides to yield bromo(trimethylsilyl)ethenone is not extensively documented, the principle is well-established in ketene chemistry. The reaction would likely be carried out in an inert aprotic solvent at low temperatures to manage the reactivity of the generated ketene. The trimethylsilyl (B98337) group is expected to be stable under these conditions.

Table 1: Hypothetical Reaction Parameters for Triethylamine-Mediated Dehydrohalogenation

| Parameter | Value/Condition |

| Precursor | α-Bromo(trimethylsilyl)acetyl halide |

| Base | Triethylamine |

| Solvent | Anhydrous diethyl ether, THF, or dichloromethane |

| Temperature | -78 °C to 0 °C |

| Stoichiometry | 1:1.1 (Precursor:Base) |

This table presents hypothetical conditions based on general knowledge of ketene synthesis.

Electrophilic Bromination of (Trimethylsilyl)ketene Precursors

An alternative strategy for the synthesis of bromo(trimethylsilyl)ethenone involves the electrophilic bromination of a suitable (trimethylsilyl)ketene precursor. (Trimethylsilyl)ketene itself is a known and relatively stable ketene derivative that can be synthesized through various methods. cardiff.ac.uk The introduction of a bromine atom at the α-position via an electrophilic addition-elimination pathway is a plausible route.

The reaction would likely involve the treatment of (trimethylsilyl)ketene with an electrophilic bromine source, such as molecular bromine (Br₂). The mechanism is anticipated to proceed through the attack of the electron-rich carbon-carbon double bond of the ketene on the bromine molecule, forming a bromonium ion intermediate. Subsequent loss of a proton, potentially facilitated by a mild base or the solvent, would lead to the formation of the desired bromo(trimethylsilyl)ethenone.

The electrophilic bromination of alkenes is a fundamental organic reaction, and while its direct application to (trimethylsilyl)ketene for this specific purpose requires further empirical validation, the underlying principles are sound. organic-chemistry.orgpressbooks.publibretexts.org The presence of the trimethylsilyl group may influence the regioselectivity and reactivity of the ketene double bond towards electrophiles.

Table 2: Potential Reagents for Electrophilic Bromination

| Reagent | Potential Advantages |

| **Molecular Bromine (Br₂) ** | Readily available, standard brominating agent. |

| N-Bromosuccinimide (NBS) | Milder brominating agent, can reduce side reactions. |

| Potassium bromide/Oxidant | In situ generation of electrophilic bromine, potentially safer. organic-chemistry.org |

Exploration of Novel Precursors and Activation Modes

Beyond the established methodologies, the development of novel precursors and activation modes for the synthesis of bromo(trimethylsilyl)ethenone is an active area of research. The quest for milder reaction conditions, improved yields, and enhanced safety profiles drives these explorations.

One potential avenue involves the use of alternative leaving groups in the dehydrohalogenation reaction, moving beyond traditional halides. This could involve the use of sulfonate esters or other functionalities that can be eliminated under specific conditions.

Furthermore, alternative activation modes for precursor molecules are being investigated. These include photochemical methods, where light energy is used to initiate the desired transformation, and flow chemistry techniques. cardiff.ac.ukresearchgate.net Continuous flow systems, in particular, offer precise control over reaction parameters such as temperature and reaction time, which is highly advantageous for handling unstable intermediates like ketenes. researchgate.net The carbonylation of metal-carbenes is another innovative approach for generating ketenes that could potentially be adapted for the synthesis of substituted derivatives. wikipedia.org These advanced strategies hold the potential to make the synthesis of bromo(trimethylsilyl)ethenone more efficient, scalable, and accessible for a wider range of synthetic applications.

Comprehensive Reactivity and Transformation Pathways of Ethenone, Bromo Trimethylsilyl

Cycloaddition Reactions

Ethenone, bromo(trimethylsilyl)- participates in a variety of cycloaddition reactions, with the [2+2] cycloaddition being particularly prominent in the synthesis of complex organic structures.

Regioselective and Stereoselective [2+2] Cycloadditions with Imines for β-Lactam Formation

The reaction of ketenes with imines, known as the Staudinger cycloaddition, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which form the core structure of many important antibiotics. csbsju.edufrontiersin.org The reaction of Ethenone, bromo(trimethylsilyl)- with an imine proceeds via a formal [2+2] cycloaddition to yield a β-lactam. csbsju.edu This transformation is highly significant for creating substituted β-lactam rings with potential biological activity.

The mechanism involves the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene (B1206846), forming a zwitterionic intermediate. organic-chemistry.org Subsequent conrotatory ring closure of this intermediate yields the final β-lactam product. organic-chemistry.orgacs.org The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org The electronic properties of the substituents on both the ketene and the imine play a crucial role in this process.

For Ethenone, bromo(trimethylsilyl)-, the substituents are a bromo group and a trimethylsilyl (B98337) group. The bromo group is electron-withdrawing, which tends to slow the direct ring closure, favoring the formation of the more thermodynamically stable trans-β-lactam. organic-chemistry.org Conversely, electron-donating groups on the ketene typically accelerate the ring closure, leading to cis-β-lactams. organic-chemistry.org The trimethylsilyl group can have a stabilizing effect on adjacent carbocations or radical centers, further influencing the reaction pathway. In reactions involving N-silylimines, the process can involve the migration of the silyl (B83357) group from the imine nitrogen to the ketene oxygen, followed by an electrocyclization and another silatropic rearrangement to form the N-silylated β-lactam. wikipedia.org

| Ketene Substituent | Imine Substituent | Predicted Major Product | Rationale |

| Electron-withdrawing (e.g., Bromo) | Electron-donating | trans-β-Lactam | Slower ring closure allows for isomerization to the more stable intermediate. organic-chemistry.org |

| Electron-donating | Electron-withdrawing | cis-β-Lactam | Faster ring closure traps the initial stereochemistry. organic-chemistry.org |

Examination of Reactivity Profiles with Activated Olefins and Carbodiimides

The reactivity of Ethenone, bromo(trimethylsilyl)- extends beyond imines to other unsaturated systems like activated olefins and carbodiimides. In reactions analogous to the Staudinger synthesis, olefins can react with ketenes to produce cyclobutanones, while carbodiimides can yield 4-imino-β-lactams. csbsju.edu

The reaction with activated olefins, such as enol ethers or enamines, is expected to proceed via a [2+2] cycloaddition to form a substituted cyclobutanone (B123998). The stability of (trimethylsilyl)ketene, a close analog, allows for unique studies of such cycloadditions that are often not possible with other less stable monosubstituted ketenes. gelest.com The presence of the bromo group in Ethenone, bromo(trimethylsilyl)- introduces an additional functional handle for further synthetic transformations of the resulting cyclobutanone ring. The reaction of N-bromoacetamide with olefins, which can proceed via an ionic addition mechanism, provides a precedent for the reactivity of the bromine component in addition reactions to double bonds. acs.org

Mechanistic Insights into Cycloaddition Stereocontrol

The stereocontrol in the [2+2] cycloaddition of ketenes is a subject of detailed mechanistic study. Density-functional theory (DFT) studies and Electron Localisation Function (ELF) analysis have shown that the Staudinger reaction is a two-step process. acs.orgwikipedia.org The initial step is the nucleophilic attack of the imine on the ketene. The second, rate- and stereoselectivity-determining step is the ring closure of the zwitterionic intermediate. acs.org

The stereochemical outcome is not governed by traditional pericyclic rules but rather by the energetics of the competing pathways of the intermediate. acs.org Factors influencing this include:

Electronic Effects : As mentioned, electron-withdrawing groups on the ketene (like the bromo group) stabilize the zwitterionic intermediate, allowing time for rotation around the newly formed C-N bond, which typically leads to the thermodynamically preferred trans product. organic-chemistry.org

Torquoelectronic Effects : In the conrotatory ring-closure step, asymmetric torquoelectronic effects can also influence the stereochemical outcome. wikipedia.org

Substrate Conformation : For cyclic systems or complex substrates, the preferred conformation of the reactants and intermediates can dictate the facial selectivity of the cycloaddition. sigmaaldrich.comnih.gov

Nucleophilic Addition and Electrophilic Activation Patterns

The dual nature of the ketene functional group allows Ethenone, bromo(trimethylsilyl)- to react with both nucleophiles and electrophiles.

Nucleophilic attack predominantly occurs at the central carbonyl carbon, which is electrophilic. This is a common reaction for all ketenes and can lead to the formation of enolates. gelest.com For instance, the addition of organolithium or Grignard reagents would lead to the formation of a lithium or magnesium enolate, which can then be trapped by an electrophile. The presence of the trimethylsilyl group can influence the stability and subsequent reactivity of these enolate intermediates.

Electrophilic activation can occur at several positions. The bromine atom can be activated, particularly in the presence of Lewis acids or other reagents that can coordinate to it, enhancing its leaving group ability or promoting radical pathways. chem-station.comjk-sci.com The trimethylsilyl group itself is a site of reactivity; for example, silyl groups can be cleaved under fluoride-promoted conditions, which can be used to generate reactive intermediates. acs.org Furthermore, the C=C double bond of the ketene can be subject to electrophilic attack, although this is less common than nucleophilic attack at the carbonyl carbon.

Intramolecular Rearrangements and Subsequent Reactivity

While direct intramolecular rearrangements of Ethenone, bromo(trimethylsilyl)- are not extensively documented, the reactivity of related α-silyl and α-halo carbonyl compounds suggests potential pathways. A key rearrangement associated with ketenes is the Wolff rearrangement, which is a method for their synthesis from α-diazoketones via a 1,2-shift, rather than a rearrangement of the ketene itself. csbsju.eduorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgnih.gov

However, intermediates derived from Ethenone, bromo(trimethylsilyl)- could undergo subsequent rearrangements. For example, α-silyl ketones are known to rearrange in the presence of alkoxides in what is known as the Brook rearrangement. nih.gov Similarly, α-ketol and α-iminol rearrangements, which involve a 1,2-shift, have been demonstrated on substrates bearing silyl ether protecting groups. The Favorskii rearrangement is a well-known reaction of α-haloketones, demonstrating the potential for the bromo substituent to participate in skeletal rearrangements of derived products. An enolate formed by nucleophilic addition to the ketene could potentially undergo a polar-radical-crossover cascade, leading to a 1,4-aryl migration if an appropriate aryl group is present elsewhere in the molecule. gelest.com

Comparative Analysis of Reactivity with Other Substituted Silylketenes

The reactivity of Ethenone, bromo(trimethylsilyl)- can be understood by comparing it to other silylketenes, such as (trimethylsilyl)ethenone and Ethenone, chloro(trimethylsilyl)-. The key difference lies in the electronic nature of the α-substituent (H, Br, or Cl).

The Hammett equation provides a quantitative measure of the electronic effect of substituents. nih.gov

Trimethylsilyl (-SiMe₃) : This group is weakly electron-donating through hyperconjugation and has a negative para-substituent constant (σₚ = -0.07). nih.gov

Bromo (-Br) : This group is moderately electron-withdrawing due to its inductive effect, which outweighs its resonance-donating effect (σₚ = +0.232). nih.gov

Chloro (-Cl) : This group is also moderately electron-withdrawing and has a similar electronic effect to bromo (σₚ = +0.227). nih.gov

Based on these electronic effects, we can predict relative reactivities:

| Compound | α-Substituents | Electronic Effect of α-Substituent | Predicted Reactivity in Staudinger Reaction |

| (Trimethylsilyl)ethenone | -H, -SiMe₃ | Net electron-donating (from SiMe₃) | Favors cis-β-lactam formation (faster ring closure) |

| Ethenone, bromo(trimethylsilyl)- | -Br, -SiMe₃ | Net electron-withdrawing (from Br) | Favors trans-β-lactam formation (slower ring closure) |

| Ethenone, chloro(trimethylsilyl)- | -Cl, -SiMe₃ | Net electron-withdrawing (from Cl) | Favors trans-β-lactam formation (slower ring closure), similar to bromo analog |

The electron-withdrawing nature of the bromo and chloro substituents makes the central ketene carbon more electrophilic compared to the unsubstituted (trimethylsilyl)ethenone, potentially increasing the rate of the initial nucleophilic attack by an imine. However, this same effect stabilizes the resulting zwitterionic intermediate, slowing the subsequent ring closure and allowing for equilibration to the thermodynamically favored trans product. organic-chemistry.org The reactivity of the chloro- and bromo-substituted ketenes is expected to be very similar due to their nearly identical Hammett constants. The trimethylsilyl group, common to all three, imparts stability to the ketene and influences the reactivity of intermediates. gelest.comjk-sci.com

Mechanistic Elucidation of Ethenone, Bromo Trimethylsilyl Reaction Dynamics

Investigation of Reaction Pathways and Intermediate Species

The reaction pathways of ethenone, bromo(trimethylsilyl)- are diverse, with cycloadditions and nucleophilic additions being prominent. These reactions proceed through various transient intermediates.

A significant reaction pathway for silylketenes is the [2+2] cycloaddition. libretexts.orgunt.edu In thermal [2+2] cycloadditions, the ketene (B1206846) reacts with a ketenophile, such as an alkene or imine, to form a four-membered ring. The high electrophilicity of the ketene's carbonyl carbon makes it susceptible to attack by the ketenophile. libretexts.org Another important cycloaddition pathway is the [3+2] dipolar cycloaddition, which can lead to the formation of five-membered heterocyclic rings. mdpi.com In some instances, cobalt-catalyzed Diels-Alder reactions involving silylated acetylenes can be employed to construct complex cyclic systems. nih.gov

Nucleophilic attack on the carbonyl carbon of the ketene is a fundamental reaction pathway. The reaction of ketenes with amines, for instance, proceeds via nucleophilic attack at the alpha-carbon of the ketene in the molecular plane. nih.gov This initially forms an intermediate which then converts to the final amide product. nih.gov The reaction with strong bases can lead to the formation of a ketene enolate, a key reactive intermediate.

The investigation of these reaction pathways often involves the identification of transient species. Key intermediates in the reactions of ketenes include:

Zwitterionic enolates: Formed from the reaction of ketenes with nucleophiles.

Acylium ions: Can be generated under acidic conditions or within the confined spaces of zeolite catalysts.

Ketene enolates: Result from the deprotonation of the α-carbon of the ketene.

The stability and subsequent transformations of these intermediates are heavily influenced by the reaction conditions and the surrounding chemical environment. libretexts.org

Kinetic Studies and Rate-Determining Step Identification

In the nucleophilic addition of amines to aryl ketenes, the reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the ketene and the amine. nih.gov The rate of this reaction is significantly influenced by steric effects from both the ketene and the nucleophile. nih.gov This suggests that the initial nucleophilic attack on the ketene is the rate-determining step.

The following table summarizes the second-order rate constants for the addition of various amines to different ketenes, illustrating the impact of substrate and nucleophile structure on reaction kinetics.

| Ketene | Amine (Nucleophile) | Rate Constant (kNu) [M⁻¹s⁻¹] |

| Phenylketene | n-Butylamine | 1.2 x 10⁹ |

| Phenylketene | Di-n-butylamine | 1.1 x 10⁸ |

| Phenylketene | Tri-n-butylamine | 1.1 x 10⁶ |

| Diphenylketene | n-Butylamine | 1.1 x 10⁷ |

| Diphenylketene | Di-n-butylamine | 1.3 x 10⁵ |

| Diphenylketene | Tri-n-butylamine | < 1.0 x 10⁴ |

Data sourced from studies on aryl ketenes, intended to be illustrative for the principles of ketene reactivity. nih.gov

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction mechanisms of silylketenes and related compounds, often by lowering the activation energy and enhancing selectivity.

Lewis Acid Catalysis:

A prominent strategy involves the activation of a weak Lewis acid, such as silicon tetrachloride (SiCl₄), by a Lewis base. acs.orgorganic-chemistry.orgnih.govfigshare.comnih.gov This in-situ generation of a more potent, chiral Lewis acid can effectively catalyze reactions like the aldol (B89426) addition of silyl (B83357) ketene acetals to aldehydes. acs.orgorganic-chemistry.orgnih.govfigshare.comnih.gov The catalyst activates the electrophile, making it more susceptible to nucleophilic attack by the silyl ketene derivative. The mechanism often proceeds through an open transition state where steric interactions control the stereochemical outcome. acs.orgfigshare.com

Base Catalysis:

Base-catalyzed reactions are also common. For example, the addition of silylacetylenes to ketones can be efficiently catalyzed by bases like potassium bis(trimethylsilyl)amide (KHMDS). rsc.org This method provides a route to silyl-protected propargylic alcohols. The plausible mechanism involves the base activating the silylacetylene for subsequent addition to the carbonyl group. rsc.org

Transition Metal Catalysis:

Transition metals are employed in various catalytic transformations. Cobalt catalysts can mediate Diels-Alder cycloadditions, while palladium catalysts are used for C-C coupling reactions, such as the Suzuki reaction, involving bromo-substituted silylated aromatic compounds. nih.gov These catalysts offer pathways to complex molecular architectures that would be difficult to access otherwise.

The table below provides examples of catalytic systems used in reactions involving silylated compounds.

| Catalyst System | Reaction Type | Reactants |

| Chiral Phosphoramide / SiCl₄ | Aldol Addition | Silyl Ketene Acetal (B89532), Aldehyde |

| KHMDS | Addition to Ketones | Silylacetylene, Ketone |

| Cobalt Complex | Diels-Alder | 1,2-Bis(trimethylsilyl)acetylene, 5-Bromopyran-2-one |

| Palladium Complex | Suzuki Coupling | Bromo- and Boryl-functionalized bis(trimethylsilyl)benzenes |

Data compiled from various studies on silylated compounds. nih.govacs.orgrsc.org

The choice of catalyst can profoundly influence the reaction pathway, regioselectivity, and stereoselectivity, making catalysis a powerful tool in the synthetic application of ethenone, bromo(trimethylsilyl)-.

Computational and Theoretical Frameworks for Ethenone, Bromo Trimethylsilyl

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like Ethenone, bromo(trimethylsilyl)-. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecule's geometry and compute various electronic properties. nih.govresearchgate.net

The unique cumulene structure of the ketene (B1206846) group, with its perpendicular π-systems, governs much of its chemistry. wiley.com Theoretical calculations reveal significant charge distribution across the molecule. The oxygen atom and the α-carbon (C2) of the ketene moiety typically bear a substantial negative charge, while the carbonyl carbon (C1) is positively charged. wiley.com This charge distribution is a key determinant of the molecule's reactivity, suggesting that electrophiles will preferentially attack at the oxygen or C2, whereas nucleophiles will target the carbonyl carbon. wiley.com

The introduction of a bromine atom and a trimethylsilyl (B98337) group as substituents on the α-carbon significantly influences this electronic landscape. The trimethylsilyl group, being electropositive, can further stabilize a negative charge on the α-carbon, while the electronegative bromine atom introduces competing electronic effects. libretexts.org DFT calculations can precisely quantify these effects, providing values for atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map visually represents the regions of electron richness and deficiency, highlighting the most probable sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Illustrative Calculated Electronic Properties of Substituted Ketenes (Generic Example)

| Property | Value | Significance |

| Dipole Moment (Debye) | ~2.5 D | Indicates overall molecular polarity and influences intermolecular interactions. |

| Charge on O (a.u.) | -0.6 | A high negative charge suggests a primary site for electrophilic attack. |

| Charge on C1 (a.u.) | +0.8 | A high positive charge indicates the primary site for nucleophilic attack. |

| Charge on C2 (a.u.) | -0.4 | A significant negative charge, influenced by substituents, also allows for electrophilic interaction. |

Note: The values in this table are illustrative and represent typical findings for substituted ketenes. Specific values for Ethenone, bromo(trimethylsilyl)- would require dedicated DFT calculations.

Prediction of Reaction Selectivities via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com The energies and spatial distributions of these orbitals are critical for understanding reaction pathways.

For ketenes, the HOMO is typically a π-orbital perpendicular to the plane of the molecule, with large coefficients on the C2 carbon and the oxygen atom. The LUMO is a π*-orbital located within the molecular plane, with a large coefficient on the C1 carbonyl carbon. wiley.com This orbital arrangement explains the characteristic reactivity of ketenes.

In the context of Ethenone, bromo(trimethylsilyl)-, FMO analysis can predict the regioselectivity of its various reactions, such as cycloadditions. The interaction of the ketene's HOMO with the LUMO of a dienophile (in a [4+2] cycloaddition) or an alkene (in a [2+2] cycloaddition) will determine the reaction's feasibility and the orientation of the reactants. researchgate.net The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) also provide an indication of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. rsc.org Substituents like the bromo and trimethylsilyl groups will modulate the energies of these frontier orbitals, thereby tuning the reactivity and selectivity. rsc.org For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Ketene

| Molecular Orbital | Energy (eV) | Key Atomic Contributions | Implication for Reactivity |

| HOMO | -9.5 | C2, O | Determines nucleophilic character and reactivity in pericyclic reactions. |

| LUMO | -1.0 | C1 | Determines electrophilic character and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.5 eV | Indicator of kinetic stability and electronic excitation energy. |

Note: These energy values are illustrative. The specific energies for Ethenone, bromo(trimethylsilyl)- would be determined through quantum chemical calculations.

Modeling of Transition States and Energy Landscapes

To gain a complete understanding of a chemical reaction, it is crucial to characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. mit.edu Computational modeling is an indispensable tool for locating and analyzing these fleeting structures, which are often impossible to observe experimentally. mit.edue3s-conferences.org

For reactions involving Ethenone, bromo(trimethylsilyl)-, such as its cycloaddition or nucleophilic addition reactions, DFT calculations can be employed to model the entire reaction pathway, including reactants, intermediates, transition states, and products. iitb.ac.in By calculating the energies of these species, a detailed potential energy surface can be constructed. This energy landscape reveals the activation energy (the energy difference between the reactants and the transition state), which is a key factor determining the reaction rate. iitb.ac.in

For example, in a [2+2] cycloaddition reaction with an olefin, computational models can distinguish between different possible transition state geometries, such as those leading to different stereoisomers. researchgate.net The calculated activation energies for each pathway allow for the prediction of the major product under kinetic control. e3s-conferences.org Furthermore, computational studies can elucidate the role of catalysts or solvent effects on the transition state structure and energy, providing insights into how reaction conditions can be optimized. iitb.ac.in The use of advanced computational models can even capture dynamic effects in reactions where the outcome is not solely determined by the lowest energy transition state. nih.gov

Table 3: Illustrative Energy Profile for a [2+2] Cycloaddition Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Ethenone, bromo(trimethylsilyl)- + Alkene |

| Transition State | +15.0 | Activation barrier for the reaction. |

| Product | -25.0 | Thermodynamically favored cycloadduct. |

Note: This energy profile is a hypothetical example to illustrate the concept. Actual values would be the result of detailed transition state modeling.

Strategic Applications of Ethenone, Bromo Trimethylsilyl in Advanced Organic Synthesis

Asymmetric Synthesis of β-Lactam Derivatives

The β-lactam ring is a core structural motif in many clinically important antibiotics, such as penicillins and cephalosporins. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is one of the most powerful methods for the synthesis of β-lactams. nih.govresearchgate.net The use of bromo(trimethylsilyl)ketene in this reaction offers a route to β-lactams with valuable functional handles for further elaboration.

The asymmetric synthesis of β-lactam derivatives using bromo(trimethylsilyl)ketene can be achieved through several strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or chiral imines. The stereochemical outcome of the cycloaddition, yielding either cis or trans β-lactams, is influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. nih.gov

One common approach is the reaction of bromo(trimethylsilyl)ketene with a chiral imine. For instance, imines derived from chiral amines or aldehydes can effectively control the facial selectivity of the ketene addition. The use of chiral imines derived from carbohydrates, such as D-(+)-glucose, has been shown to produce cis-β-lactams with very high diastereoselectivity. nih.gov The bulky trimethylsilyl (B98337) group on the ketene can play a significant role in influencing the stereochemical course of the reaction.

Alternatively, asymmetric catalysis can be employed. Chiral Lewis acids or organocatalysts can activate the imine and create a chiral environment around the reaction center, thus inducing enantioselectivity in the cycloaddition. nih.gov For example, N-heterocyclic carbenes (NHCs) derived from chiral precursors have emerged as powerful catalysts for the asymmetric synthesis of β-lactams from various ketenes and imines, often providing high yields and excellent enantioselectivities. nih.gov While specific studies on bromo(trimethylsilyl)ketene with these catalysts are not extensively documented, the general principles of asymmetric catalysis in Staudinger reactions are applicable.

The resulting 3-bromo-3-trimethylsilyl-β-lactams are versatile intermediates. The trimethylsilyl group can be removed under various conditions, and the bromine atom can be functionalized through reactions such as nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C3 position.

Table 1: Illustrative Examples of Asymmetric β-Lactam Synthesis via Staudinger Cycloaddition This table presents representative data for analogous Staudinger reactions to illustrate typical outcomes, as specific data for bromo(trimethylsilyl)ethenone is not readily available.

| Chiral Source | Imine Substrate | Catalyst/Auxiliary | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) |

| Chiral Imine | N-Aryl Imine from Chiral Aldehyde | None | >95:5 | >98% | 85 |

| Chiral Catalyst | N-Boc-Arylaldimine | Chiral N-Heterocyclic Carbene | 98:2 | 95% | 78 |

| Chiral Auxiliary | Imine with Chiral Oxazolidinone | None | 90:10 | Not Applicable | 82 |

Utility in the Construction of Complex Molecular Architectures

The synthetic utility of bromo(trimethylsilyl)ketene extends beyond the synthesis of simple β-lactams to the construction of more complex molecular architectures. The functional groups present in the molecule provide multiple reaction sites for subsequent transformations, making it a valuable building block in multi-step syntheses.

The β-lactam ring itself can serve as a versatile synthetic intermediate. The strained four-membered ring can undergo ring-opening reactions to afford β-amino acids and their derivatives, which are important components of many natural products and pharmaceuticals. The bromo and trimethylsilyl substituents on the β-lactam ring, derived from bromo(trimethylsilyl)ketene, offer additional points for diversification.

For example, the bromine atom can be exploited in radical cyclization reactions to form bicyclic or polycyclic systems. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be used to introduce aryl, vinyl, or alkynyl groups at the C3 position, thereby building molecular complexity. The trimethylsilyl group can be converted to a hydroxyl group or other functionalities, further expanding the synthetic possibilities.

While direct applications of bromo(trimethylsilyl)ketene in the total synthesis of complex natural products are not widely reported, its potential is evident from the chemistry of related compounds. Silylketenes are known to participate in a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of various carbocyclic and heterocyclic frameworks. The bromine atom adds another layer of synthetic utility, enabling transformations that are not possible with simple silylketenes.

Table 2: Potential Synthetic Transformations of Bromo(trimethylsilyl)ketene Adducts

| Functional Group | Reaction Type | Potential Product | Application in Complex Synthesis |

| Bromine Atom | Suzuki Coupling | 3-Aryl-β-lactam | Introduction of aromatic moieties |

| Bromine Atom | Radical Cyclization | Bicyclic β-lactam | Formation of fused ring systems |

| Trimethylsilyl Group | Protodesilylation | 3-Bromo-β-lactam | Access to simpler β-lactam structures |

| Trimethylsilyl Group | Fleming-Tamao Oxidation | 3-Hydroxy-3-bromo-β-lactam | Introduction of a hydroxyl group |

| Ketene Moiety | [4+2] Cycloaddition | Dihydropyridinone derivatives | Construction of six-membered heterocycles |

Development of Tandem and Cascade Reactions Incorporating Bromo(trimethylsilyl)ketene

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. The unique combination of functional groups in bromo(trimethylsilyl)ketene makes it an attractive candidate for the design of novel tandem and cascade reaction sequences.

A potential tandem reaction could involve an initial cycloaddition of the ketene, followed by an intramolecular reaction involving the bromo or trimethylsilyl group. For instance, a [2+2] cycloaddition with a suitable imine could be followed by an intramolecular nucleophilic attack from a substituent on the imine nitrogen onto the carbon bearing the bromine atom, leading to the formation of a bicyclic system.

Another possibility is to utilize the trimethylsilyl group to trigger a cascade sequence. For example, upon cycloaddition, the trimethylsilyl group could be activated to initiate a Peterson olefination or a related transformation within the same pot.

Furthermore, the bromine atom could participate in a tandem radical reaction. After an initial transformation at the ketene moiety, a radical could be generated at the bromine-bearing carbon, which could then undergo an intramolecular cyclization or an intermolecular addition to another reactive species present in the reaction mixture.

While the development of tandem and cascade reactions specifically incorporating bromo(trimethylsilyl)ketene is still an emerging area of research, the potential for such processes is significant. The ability to construct complex molecular frameworks in a single step from a readily accessible starting material holds great promise for streamlining synthetic routes to valuable target molecules. The design and implementation of such reactions will undoubtedly be a focus of future research in organic synthesis.

Future Prospects and Interdisciplinary Research Directions

Advancing Enantioselective Catalysis for Bromo(trimethylsilyl)ethenone Reactions

The development of catalytic, asymmetric reactions involving ketenes has become a significant area of research, enabling the synthesis of chiral molecules with high stereocontrol. While specific applications to bromo(trimethylsilyl)ethenone are still emerging, the broader success with related silylketenes and ketene (B1206846) acetals provides a strong foundation for future work. The electrophilic nature of ketenes makes them excellent partners in reactions with nucleophiles, forming zwitterionic enolates that are central to many asymmetric transformations. nih.gov

A key area of opportunity lies in the use of chiral catalysts to control the stereochemical outcome of reactions involving bromo(trimethylsilyl)ethenone. Several catalytic systems have shown promise in analogous reactions. For instance, bis(oxazoline) Cu(II) complexes have been successfully employed in the [2+2] cycloaddition of α-silylketenes with α-keto esters to produce β-disubstituted lactones with good yields and enantioselectivity. nih.gov Similarly, silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acids have proven effective in catalyzing the highly enantioselective Mukaiyama-Michael reaction of silyl (B83357) ketene acetals with α,β-unsaturated methyl esters. nih.gov

Planar-chiral heterocycles derived from 4-(pyrrolidino)pyridine have also been utilized for the catalytic enantioselective C-acylation of silyl ketene acetals, yielding products with quaternary stereocenters in up to 99% enantiomeric excess. mit.edu These catalysts activate both the electrophile and the silyl ketene acetal (B89532) nucleophile, demonstrating a powerful strategy for asymmetric bond formation. mit.edu The application of these and other novel chiral catalysts, such as those based on chromium(III) Schiff-base complexes used in transannular ketone-ene reactions, to reactions of bromo(trimethylsilyl)ethenone could lead to a new generation of stereoselective transformations. nih.gov

Table 1: Promising Catalytic Systems for Enantioselective Reactions of Silylketenes and Derivatives

| Catalytic System | Reaction Type | Potential Application for Bromo(trimethylsilyl)ethenone |

| Bis(oxazoline) Cu(II) complexes | [2+2] Cycloaddition | Synthesis of chiral β-lactones |

| Silylium Imidodiphosphorimidate (IDPi) Lewis Acids | Mukaiyama-Michael Reaction | Asymmetric conjugate addition reactions |

| Planar-chiral 4-(pyrrolidino)pyridine derivatives | C-acylation | Formation of ketones with adjacent quaternary stereocenters |

| Chiral (Schiff base)Cr(III) complexes | Carbonyl-ene cyclization | Synthesis of complex cyclic alcohols |

Continuous Flow Synthesis and Process Intensification

The synthesis and application of highly reactive intermediates like bromo(trimethylsilyl)ethenone can be significantly enhanced through the adoption of continuous flow chemistry and process intensification. These methodologies offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor is particularly beneficial for handling unstable or highly reactive species.

While specific studies on the continuous flow synthesis of bromo(trimethylsilyl)ethenone are not yet prevalent in the literature, the principles of flow chemistry are well-suited to its production and subsequent reactions. For example, the in-situ generation of the ketene in a flow reactor, immediately followed by its reaction with a substrate in a subsequent reactor zone, could minimize decomposition and side reactions. This approach would also enhance safety by limiting the accumulation of the energetic ketene at any given time.

Process intensification strategies, such as the use of microreactors, can further augment the benefits of continuous flow. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, which is critical for controlling highly exothermic reactions often associated with ketenes. Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated and highly efficient synthetic processes. The development of such integrated flow systems represents a significant future direction for the practical and large-scale utilization of bromo(trimethylsilyl)ethenone chemistry.

Synthesis and Reactivity of Related Halogenated Silylketene Analogues

The synthetic utility of bromo(trimethylsilyl)ethenone can be expanded by exploring the synthesis and reactivity of its analogues. Varying the halogen substituent (e.g., fluoro, chloro, iodo) and the silyl group can modulate the electronic and steric properties of the ketene, leading to new reactivity patterns and synthetic applications.

The synthesis of these analogues could likely be achieved through modifications of existing methods for preparing silylketenes. For instance, the dehydrohalogenation of the corresponding α-halo-α-silyl acyl halides would be a direct route. The choice of halogen will undoubtedly influence the ketene's stability and electrophilicity. For example, a fluoro-substituted analogue would be expected to exhibit significantly different reactivity compared to the bromo- or iodo-derivatives due to the high electronegativity of fluorine.

The reactivity of these new halogenated silylketenes in cycloaddition reactions would be of particular interest. nih.gov The nature of the halogen could influence the regioselectivity and stereoselectivity of these reactions. For example, in [3+2] cycloaddition reactions, the electronic nature of the substituents on the ketene can play a crucial role in determining the reaction pathway and the structure of the resulting heterocyclic products. nih.govscielo.org.mx A comparative study of the cycloaddition reactions of a series of halogenated silylketenes would provide valuable insights into these structure-reactivity relationships.

Furthermore, the exploration of cross-coupling reactions with these new analogues could open up novel synthetic disconnections. uzh.ch The development of catalytic systems that can selectively activate the carbon-halogen bond in the presence of the silylketene functionality would be a significant advancement. This would allow for the introduction of a wide range of substituents at the α-position of the ketene, further diversifying the accessible molecular scaffolds.

Q & A

Q. What are the established synthetic routes for bromo(trimethylsilyl)ethenone, and what parameters critically influence reaction efficiency?

Bromo(trimethylsilyl)ethenone (CAS 2857-97-8) is typically synthesized via radical bromination of trimethylsilyl precursors or silylation of brominated ethenone derivatives. Key parameters include:

- Temperature : Reactions often require low temperatures (−78°C to 0°C) to control exothermicity and prevent side reactions .

- Solvent : Anhydrous solvents (e.g., THF, dichloromethane) are critical to avoid hydrolysis of the trimethylsilyl group .

- Catalysts : Lewis acids like BF₃ or AgBr may enhance bromination efficiency .

Q. Table 1: Physical Properties of Bromo(trimethylsilyl)ethenone

| Property | Value | Reference |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 79.0°C at 760 mmHg | |

| Melting Point | −43°C | |

| Molecular Formula | C₃H₉BrSi |

Q. Which spectroscopic techniques are most effective for characterizing bromo(trimethylsilyl)ethenone, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The trimethylsilyl group (Si(CH₃)₃) produces a singlet at ~0.3 ppm in ¹H NMR and a peak near 0–5 ppm in ¹³C NMR. The bromoethenone carbonyl carbon appears at ~190–210 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretching (~1700–1750 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 168 (M⁺) and fragment ions (e.g., Si(CH₃)₃⁺ at m/z 73) validate purity .

Q. What are the primary reactivity trends of bromo(trimethylsilyl)ethenone in substitution and elimination reactions?

The bromine atom acts as a leaving group , enabling:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form silyl-protected intermediates. Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Elimination Reactions : Under basic conditions (e.g., K₂CO₃), β-elimination generates silyl-protected alkynes .

- Hydrolysis Sensitivity : The Si–Br bond hydrolyzes rapidly in moisture, necessitating inert atmospheres .

Advanced Research Questions

Q. How should researchers design experiments to optimize selectivity in cross-coupling reactions involving bromo(trimethylsilyl)ethenone?

To minimize competing side reactions (e.g., desilylation or over-oxidation):

- Catalyst Screening : Use Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Additives like CuI may suppress homocoupling .

- Solvent Optimization : Tetrahydrofuran (THF) or toluene balances solubility and reactivity .

- Temperature Gradients : Stepwise heating (25°C → 80°C) improves yields in Stille couplings .

Q. What methodologies resolve contradictions in reported reaction yields for bromo(trimethylsilyl)ethenone in organometallic syntheses?

Discrepancies often arise from:

- Trace Moisture : Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .

- Purification Artifacts : Employ column chromatography (silica gel deactivated with 1% Et₃N) to prevent acid-induced decomposition .

- Analytical Validation : Cross-check yields via GC-MS and ²⁹Si NMR to detect silyl byproducts .

Q. How can researchers mitigate hazards during large-scale synthesis of bromo(trimethylsilyl)ethenone?

- Engineering Controls : Use Schlenk lines for anhydrous handling and closed-system reactors to limit volatile bromine exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory .

- Waste Neutralization : Quench residues with aqueous NaHCO₃ to neutralize HBr byproducts .

Q. What role does bromo(trimethylsilyl)ethenone play in synthesizing silicon-containing pharmaceuticals?

It serves as a versatile building block for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.